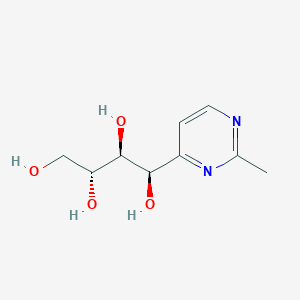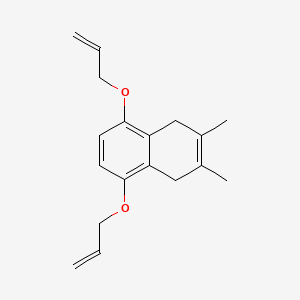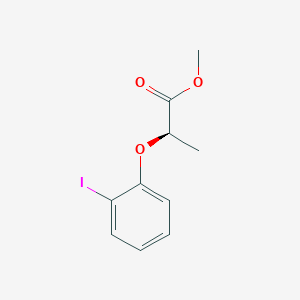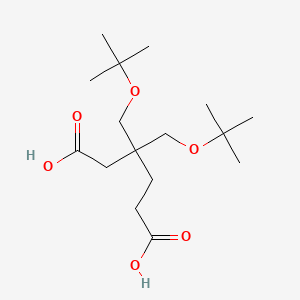
3,3-Bis(tert-butoxymethyl)hexanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Bis(tert-butoxymethyl)hexanedioic acid is an organic compound with the molecular formula C16H30O6 It is characterized by the presence of two tert-butoxymethyl groups attached to a hexanedioic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(tert-butoxymethyl)hexanedioic acid typically involves the reaction of hexanedioic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include elevated temperatures and the use of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or distillation are employed to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Bis(tert-butoxymethyl)hexanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The tert-butoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hexanedioic acid derivatives, while reduction can produce hexanol derivatives.
Applications De Recherche Scientifique
3,3-Bis(tert-butoxymethyl)hexanedioic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,3-Bis(tert-butoxymethyl)hexanedioic acid involves its interaction with specific molecular targets and pathways. The tert-butoxymethyl groups can influence the reactivity and stability of the compound, affecting its interactions with enzymes and other biological molecules. The hexanedioic acid backbone provides a versatile platform for further chemical modifications, enabling the compound to participate in various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3-Bis(tert-butoxymethyl)pentanedioic acid
- 3,3-Bis(tert-butoxymethyl)butanedioic acid
- 3,3-Bis(tert-butoxymethyl)propanedioic acid
Uniqueness
3,3-Bis(tert-butoxymethyl)hexanedioic acid is unique due to its specific structural features, which confer distinct chemical and physical properties. The presence of two tert-butoxymethyl groups enhances its stability and reactivity, making it a valuable compound for various applications. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, enabling its use in diverse research and industrial contexts.
Propriétés
Numéro CAS |
819802-94-3 |
|---|---|
Formule moléculaire |
C16H30O6 |
Poids moléculaire |
318.41 g/mol |
Nom IUPAC |
3,3-bis[(2-methylpropan-2-yl)oxymethyl]hexanedioic acid |
InChI |
InChI=1S/C16H30O6/c1-14(2,3)21-10-16(9-13(19)20,8-7-12(17)18)11-22-15(4,5)6/h7-11H2,1-6H3,(H,17,18)(H,19,20) |
Clé InChI |
BGLRHBGROFGSRD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OCC(CCC(=O)O)(CC(=O)O)COC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


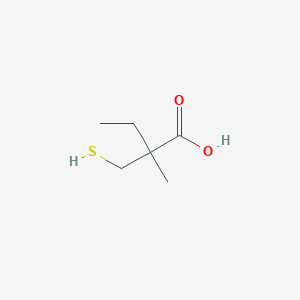
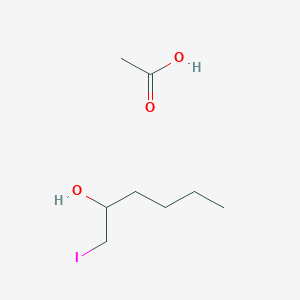
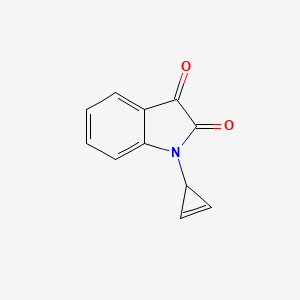

![2-[4-[4-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid](/img/structure/B12530371.png)
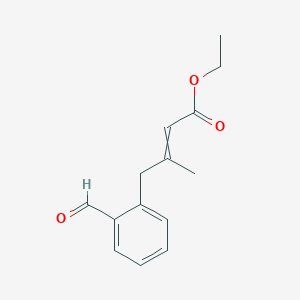
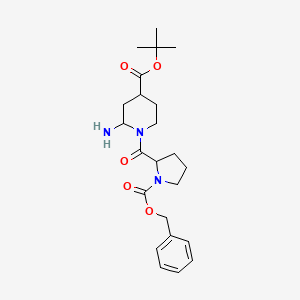
![1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene](/img/structure/B12530408.png)
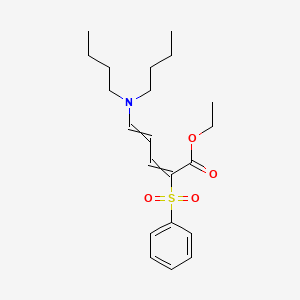
![Benzamide, N-[(phenylamino)-1-piperidinylmethylene]-](/img/structure/B12530416.png)
